molecular formula C35H43N3O13 B12691606 Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester CAS No. 129229-95-4

Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Cat. No.: B12691606
CAS No.: 129229-95-4
M. Wt: 713.7 g/mol
InChI Key: WKNNLSGOPCKNBX-UHFFFAOYSA-N
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Description

Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves several steps. The primary synthetic route includes the reaction of 3,4,5-trimethoxybenzoic acid with piperazine, followed by esterification with carbamic acid. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace methoxy groups with other functional groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester can be compared with other similar compounds, such as:

    Carbamic acid, (2-methylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester: This compound has a similar structure but differs in the alkyl group attached to the carbamic acid.

    3-Phenoxy-1,4-diarylazetidin-2-ones: These compounds share the trimethoxyphenyl group but have different core structures, leading to variations in their biological activities.

Properties

CAS No.

129229-95-4

Molecular Formula

C35H43N3O13

Molecular Weight

713.7 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(3,4,5-trimethoxyphenyl)carbamate

InChI

InChI=1S/C35H43N3O13/c1-42-24-12-20(13-25(43-2)30(24)48-7)33(39)37-10-11-38(34(40)21-14-26(44-3)31(49-8)27(15-21)45-4)23(18-37)19-51-35(41)36-22-16-28(46-5)32(50-9)29(17-22)47-6/h12-17,23H,10-11,18-19H2,1-9H3,(H,36,41)

InChI Key

WKNNLSGOPCKNBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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